molecular formula C20H16N4O3S B301577 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B301577
M. Wt: 392.4 g/mol
InChI Key: UJKFIFJGWNPEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as MTQA, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to inhibit the activity of various enzymes, including tyrosine kinases and histone deacetylases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as to inhibit the production of pro-inflammatory cytokines. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide in lab experiments is that it has been found to have a relatively low toxicity profile. Additionally, it has been found to be stable under a wide range of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of using N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide in lab experiments is that it can be difficult to synthesize in large quantities, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of interest is the development of more efficient synthesis methods that would allow for larger quantities of the compound to be produced. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide and to identify potential targets for its use in cancer treatment and anti-inflammatory therapy. Finally, there is a need for further studies to evaluate the safety and efficacy of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide in vivo.

Synthesis Methods

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzamide with 2-bromo-4-methoxyphenyl thiazole followed by the reaction of the resulting intermediate with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in vitro.

properties

Product Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H16N4O3S/c1-27-14-8-6-13(7-9-14)17-11-28-20(22-17)23-18(25)10-24-12-21-16-5-3-2-4-15(16)19(24)26/h2-9,11-12H,10H2,1H3,(H,22,23,25)

InChI Key

UJKFIFJGWNPEQK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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